molecular formula C6H11Cl B1581537 6-Chloro-1-hexene CAS No. 928-89-2

6-Chloro-1-hexene

Cat. No. B1581537
CAS RN: 928-89-2
M. Wt: 118.6 g/mol
InChI Key: BLMIXWDJHNJWDT-UHFFFAOYSA-N
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Description

6-Chloro-1-hexene is an ω-chloro-1-alkene . It’s used as a pharmaceutical intermediate . It has a molecular weight of 118.60 and its molecular formula is Cl(CH2)4CH=CH2 .


Synthesis Analysis

6-Chloro-1-hexene reacts with β-substituted imines in the presence of a rhodium catalyst to afford tri- and tetra-substituted imines . It also undergoes cross-coupling reaction in the presence of copper (II) chloride and 1-phenylpropyne .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1-hexene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 6-Chloro-1-hexene reacts with β-substituted imines in the presence of a rhodium catalyst . It also undergoes cross-coupling reaction in the presence of copper (II) chloride and 1-phenylpropyne .


Physical And Chemical Properties Analysis

6-Chloro-1-hexene has a density of 0.9±0.1 g/cm3, a boiling point of 140.5±19.0 °C at 760 mmHg, and a vapour pressure of 7.6±0.2 mmHg at 25°C . Its enthalpy of vaporization is 36.2±3.0 kJ/mol, and it has a flash point of 32.6±9.0 °C .

Scientific Research Applications

Synthesis and Polymerization

6-Chloro-1-hexene is used in the synthesis of various compounds and polymerization processes. It has been involved in the synthesis of poly(1-hexene)s end-functionalized with phenols, highlighting its utility in producing specialized polymers with distinct end groups (Yanjarappa & Sivaram, 2005). The compound also plays a role in the polymerization of α-olefins, as demonstrated by its involvement in the living and block polymerization processes (Yuan et al., 2005).

Catalytic and Electrochemical Applications

6-Chloro-1-hexene is also significant in catalytic and electrochemical reactions. It serves as a substrate in various catalytic processes, including the DTBB-catalyzed lithiation which demonstrates its reactivity and potential for generating diverse products (Yus, Ortiz, & Huerta, 2002). In electrochemical studies, it has been utilized in the examination of reduction processes at silver electrodes, providing insights into complex electrochemical behaviors (Rose, 2016).

Involvement in Thermal and Chemical Reactions

The compound's behavior in thermal and chemical reactions has been a subject of research as well. For example, its role in the gas-phase pyrolysis of alkenyl chlorides offers insights into the decomposition pathways and mechanisms of similar organic compounds (Chuchani, Hernándeza, & Martín, 1979).

Role in Polymer Stabilization

Additionally, 6-Chloro-1-hexene has been studied in the context of polymer stabilization. It serves as a model compound for understanding the mechanisms involved in stabilizing polyvinyl chloride (PVC), which is crucial for enhancing the durability and lifespan of PVC products (Michel, 1978).

Safety And Hazards

6-Chloro-1-hexene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

6-chlorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMIXWDJHNJWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061304
Record name 1-Hexene, 6-chloro-
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Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-hexene

CAS RN

928-89-2
Record name 6-Chloro-1-hexene
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Record name 6-Chloro-1-hexene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexene, 6-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexene, 6-chloro-
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Record name 6-chlorohex-1-ene
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Record name 6-CHLORO-1-HEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
LW Jenneskens, CAM Hoefs… - The Journal of Organic …, 1989 - ACS Publications
Irradiation Using a Rayonet Reactor. The photochemical reaction of 4 (80 mg, 0.25 mmol) in 260 mL of terf-butyl alcohol was run in a 500-mL Pyrex round-bottom flask using a Rayonet …
Number of citations: 11 pubs.acs.org
M Yus, R Ortiz, FF Huerta - Tetrahedron letters, 2002 - Elsevier
… The reaction of 6-chloro-1-hexene 1 with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB, 5% molar) in THF at −78C gives the corresponding organolithium …
Number of citations: 22 www.sciencedirect.com
G Chuchani, JA Hernandeza… - International Journal of …, 1979 - Wiley Online Library
… 2.23 for 6-chloro-1-hexene. The very small increase in the Pf/Po of 6-chloro-1-hexene results largely … However, 6-chloro-1-hexene produced mainly 1,5-hexadiene along with very small …
Number of citations: 12 onlinelibrary.wiley.com
JA Rose, CM McGuire, AM Hansen, JA Karty… - Electrochimica …, 2016 - Elsevier
… In reaction 2, carbanion 9 (acting as a base) deprotonates a molecule of the starting material (1), leading to expulsion of a bromide ion and formation of 6‐chloro-1-hexene (4). …
Number of citations: 4 www.sciencedirect.com
DR Jewell, L Mathew… - Canadian journal of …, 1987 - cdnsciencepub.com
… ethylldiazene ((CH3)2C(OH)N=N(CH2)4CH=CH2), which decomposes thermally in CC14 by a radical chain mechanism to afford chloroform, acetone, nitrogen, 6-chloro-1-hexene, …
Number of citations: 12 cdnsciencepub.com
C Hong, X Sui, Z Li, W Pang, M Chen - Dalton Transactions, 2018 - pubs.rsc.org
… -hexene or 6-chloro-1-hexene. Quite interestingly, Ni1 and Ni2 can oligomerize 1-hexene and 6-chloro-1-hexene to … of 1-hexene and 6-chloro-1-hexene does not show living behaviors. …
Number of citations: 28 pubs.rsc.org
P Mazerolles, P Boussaguet, V Huc - Organic syntheses, 2003 - Wiley Online Library
6‐Chloro‐1‐Hexene and 8‐Chloro‐1‐Octene - Mazerolles - Major Reference Works - Wiley Online Library …
Number of citations: 20 onlinelibrary.wiley.com
MS Mubarak, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
… 1-chloro-6-iodohexane are catalytically reduced with nickel(I) salen, 1,12-dichlorododecane is formed in excellent yield (91%–92%), and 1-chlorohexane (9%) and 6-chloro-1-hexene (2…
Number of citations: 50 www.sciencedirect.com
B Yang, S Xiong, C Chen - Polymer Chemistry, 2017 - pubs.rsc.org
… In this system, the Pd1 and Pd2 catalysts also mediate efficient ethylene copolymerization with some polar monomers such as methyl acrylate, butyl acrylate, 6-chloro-1-hexene, 10-…
Number of citations: 56 pubs.rsc.org
C Hong, Z Wang, H Jiang, G Si, M Song… - Chinese Chemical …, 2023 - Elsevier
… Moreover, the efficient copolymerization of ethylene with comonomers such as methyl 10-undecenoate, 6-chloro-1-hexene or 5-hexenylacetate was achieved. These superior properties …
Number of citations: 3 www.sciencedirect.com

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